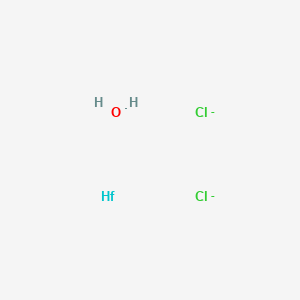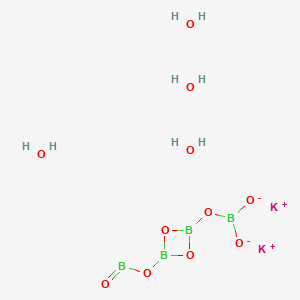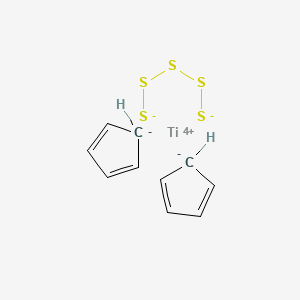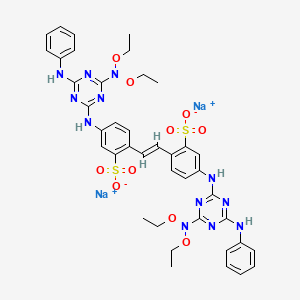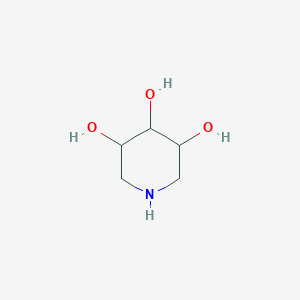
3,4,5-Trihydroxypipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxypiperidin is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trihydroxypiperidin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trihydroxypiperidin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
Le noyau pipéridine, qui comprend la 3,4,5-Trihydroxypipéridine, est une pierre angulaire essentielle dans la production de médicaments {svg_1}. Les dérivés de la pipéridine sont utilisés dans différentes applications thérapeutiques, notamment comme agents anticancéreux, antiviraux, antipaludiques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et/ou anticoagulants {svg_2}.
Modulation des enzymes glycosidases
Agents antioxydants et anti-rides
La this compound s'est avérée avoir des effets antioxydants et anti-rides significatifs {svg_3}. Elle améliore les niveaux de Nrf2 dans un essai de criblage cellulaire HaCaT Nrf2–ARE reporter {svg_4}.
Activité anti-cancéreuse
Les dérivés de la pipéridine, y compris la this compound, ont montré une activité anti-cancéreuse prometteuse {svg_5}. Ils se sont avérés présenter des effets antiprolifératifs et antimetastatiques sur divers types de cancers in vitro et in vivo {svg_6}.
Activité anti-inflammatoire
Les dérivés de la pipéridine, y compris la this compound, se sont avérés avoir une activité anti-inflammatoire significative {svg_7}. Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation {svg_8}.
Agents antipsychotiques
Les dérivés de la pipéridine, y compris la this compound, ont été utilisés comme agents antipsychotiques {svg_9}. Cela suggère des applications potentielles dans le traitement des troubles psychiatriques {svg_10}.
Mécanisme D'action
Target of Action
The primary target of 3,4,5-Trihydroxypiperidin is Exoglucanase/xylanase . This enzyme is found in the bacterium Cellulomonas fimi and plays a crucial role in the breakdown of complex carbohydrates .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly altering its function
Biochemical Pathways
The biochemical pathways affected by 3,4,5-Trihydroxypiperidin are not well-documented. Given its target, it is plausible that the compound influences carbohydrate metabolism pathways, particularly those involving the breakdown of complex carbohydrates. More research is needed to confirm this and identify any downstream effects .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trihydroxypiperidin have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 3,4,5-Trihydroxypiperidin remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to a decrease in its inhibitory activity on glycosidase enzymes, affecting its overall impact on cellular processes .
Dosage Effects in Animal Models
The effects of 3,4,5-Trihydroxypiperidin vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of glycosidase enzymes, leading to changes in glycosylation patterns and cellular processes . At higher doses, 3,4,5-Trihydroxypiperidin may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3,4,5-Trihydroxypiperidin is involved in various metabolic pathways, primarily through its interaction with glycosidase enzymes. The compound’s inhibition of these enzymes affects the metabolic flux and levels of metabolites involved in glycosylation processes . Additionally, 3,4,5-Trihydroxypiperidin may interact with other enzymes and cofactors, further influencing its metabolic pathways and overall biochemical effects .
Transport and Distribution
Within cells and tissues, 3,4,5-Trihydroxypiperidin is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . The transport and distribution of 3,4,5-Trihydroxypiperidin are crucial for understanding its overall impact on cellular processes and its potential therapeutic applications .
Subcellular Localization
3,4,5-Trihydroxypiperidin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of 3,4,5-Trihydroxypiperidin is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential medical applications of 3,4,5-trihydroxypiperidine derivatives?
A1: Research suggests that 3,4,5-trihydroxypiperidine derivatives show promise as potential treatments for various metabolic disorders. One study highlights their potential use against prediabetes, gastritis, constipation, gastrointestinal infections, meteorismus, flatulence, caries, atherosclerosis, hypertension, and particularly diabetes, hyperlipidemia, and obesity. [] This broad spectrum of potential applications stems from their structural similarity to sugars, which may allow them to interact with biological pathways involved in carbohydrate metabolism.
Q2: How are 3,4,5-trihydroxypiperidine derivatives synthesized?
A2: Several synthetic approaches to 3,4,5-trihydroxypiperidine derivatives have been explored. One study focused on flexible synthesis strategies utilizing 1,6-dihydro-3-(2H)-pyridone and 1,2,3,6-tetrahydropyridin-3-ol as starting materials. [] These building blocks offer versatility in introducing hydroxyl groups at specific positions on the piperidine ring. Another study employed d-ribono-1,4-lactone as a starting material for the synthesis of novel N-substituted 3,4,5-trihydroxypiperidin-2-ones. [] This approach leverages the existing chirality of the sugar lactone to control the stereochemistry of the final product.
Q3: What is the significance of the stereochemistry in 3,4,5-trihydroxypiperidine derivatives?
A3: As with many biologically active molecules, the stereochemistry of 3,4,5-trihydroxypiperidine derivatives is crucial for their activity. One study successfully developed an enzymatic racemate resolution method for an allyl alcohol intermediate, achieving an enantiomeric excess (ee) greater than 98% for the desired enantiomer. [] This high enantioselectivity is essential for studying the specific biological effects of each enantiomer and developing potentially safer and more effective drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)
